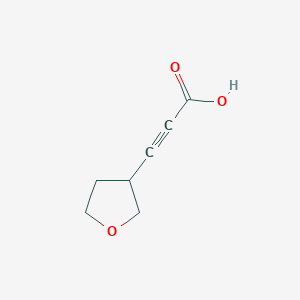
3-(Oxolan-3-yl)prop-2-ynoic acid
Übersicht
Beschreibung
3-(Oxolan-3-yl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Oxolan-3-yl)prop-2-ynoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the oxolane ring (tetrahydrofuran) and the propyne group may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies employing zone-of-inhibition assays have demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties.
Cytotoxic Effects
Cytotoxicity assays, such as the MTT assay, are crucial for evaluating the potential of compounds like this compound in cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The cytotoxic effects are often measured by assessing cell viability at varying concentrations.
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 0.5 | 85 |
| 1 | 70 |
| 2 | 50 |
| 5 | <20 |
Table 1: Cytotoxicity of this compound on cancer cell lines.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as those mediated by tyrosine kinases and other growth factor receptors.
Case Studies
- Study on Antibacterial Activity : A study investigating the antibacterial activity of various derivatives showed that modifications at the C-3 position significantly affected the activity against E. coli and S. aureus. The compound's structure allowed for enhanced membrane permeability, increasing its effectiveness against bacterial strains.
- Cytotoxicity Assessment : A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. This suggests potential for development as a chemotherapeutic agent.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Studies have shown that introducing functional groups can improve solubility and bioavailability, thereby increasing therapeutic efficacy.
Eigenschaften
IUPAC Name |
3-(oxolan-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFNGGKPGZPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















